molecular formula C10H6IN3 B6244123 4-amino-7-iodoquinoline-3-carbonitrile CAS No. 2408974-53-6

4-amino-7-iodoquinoline-3-carbonitrile

Cat. No.: B6244123
CAS No.: 2408974-53-6
M. Wt: 295.08 g/mol
InChI Key: FSGOYOIMDNRDEU-UHFFFAOYSA-N
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Description

Research Value and Applications 4-Amino-7-iodoquinoline-3-carbonitrile (Molecular Formula: C 10 H 6 IN 3 ) is a versatile chemical scaffold designed for medicinal chemistry research and the synthesis of novel bioactive molecules . The core structure of 4-aminoquinoline-3-carbonitrile is recognized as a privileged scaffold in drug discovery, with its derivatives demonstrating a wide range of biological activities . The iodine substituent at the 7-position offers a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid exploration of structure-activity relationships (SAR) . This compound is of significant interest in oncology research. Quinoline-3-carbonitrile derivatives have been extensively investigated as potent inhibitors of tyrosine kinase activity, including targets such as the Epidermal Growth Factor Receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) . Specifically, 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles have been designed as irreversible inhibitors, with some candidates progressing to clinical trials for cancer treatment . The 4-aminoquinoline framework is also known to interact with other biological targets, showing potential to induce cell cycle arrest and apoptosis in cancer cells . Handling and Usage This product is intended for research purposes as a chemical building block or reference standard in the design and synthesis of new therapeutic agents. It is provided For Research Use Only. Not intended for diagnostic or therapeutic procedures of any kind, including human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2408974-53-6

Molecular Formula

C10H6IN3

Molecular Weight

295.08 g/mol

IUPAC Name

4-amino-7-iodoquinoline-3-carbonitrile

InChI

InChI=1S/C10H6IN3/c11-7-1-2-8-9(3-7)14-5-6(4-12)10(8)13/h1-3,5H,(H2,13,14)

InChI Key

FSGOYOIMDNRDEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1I)C#N)N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development

Historical Context of Quinoline (B57606) Synthesis

The journey into quinoline synthesis began in 1834 when Friedlieb Ferdinand Runge first extracted it from coal tar. wikipedia.org However, the ability to synthetically construct the quinoline core started with reactions that have become classics in organic chemistry. One of the earliest and most famous methods is the Skraup synthesis, developed in 1880, which involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.org This was soon followed by other foundational methods, including the Doebner-von Miller reaction (1881), the Friedländer synthesis (1882), and the Conrad-Limpach synthesis (1887). numberanalytics.comresearchgate.net

These early methods, while groundbreaking, often required harsh reaction conditions. nih.gov They typically rely on the condensation of anilines with various three-carbon synthons, such as α,β-unsaturated carbonyl compounds or β-ketoesters, followed by a cyclization and oxidation sequence to form the aromatic quinoline ring. numberanalytics.comresearchgate.net The specific nature of the reactants and the conditions employed dictate the resulting substitution pattern on the quinoline nucleus. iipseries.org These classical syntheses laid the essential groundwork for all subsequent developments in the field. rsc.org

Retrosynthetic Analysis of 4-Amino-7-iodoquinoline-3-carbonitrile

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, the most logical disconnections are in the pyridine (B92270) ring, breaking the C4-N and C4a-C8a bonds. This approach points to two primary building blocks: a substituted aniline and a three-carbon component bearing the required functionalities.

The 7-iodo substituent on the benzene (B151609) portion of the quinoline core strongly suggests the use of 3-iodoaniline (B1194756) as the starting aromatic amine. The 4-amino and 3-carbonitrile groups on the pyridine ring point towards a highly functionalized three-carbon partner. A particularly effective and commonly used reagent for this purpose is 2-(ethoxymethylene)malononitrile . This precursor can react with the aniline to form an intermediate that, upon cyclization, directly installs the desired amino and nitrile groups at the correct positions.

Retrosynthetic Pathway

Target MoleculeKey Precursors
This compound3-Iodoaniline + 2-(Ethoxymethylene)malononitrile

Exploration of Classical Condensation Reactions for Quinoline Ring Formation

The classical methods of quinoline synthesis offer direct, albeit sometimes harsh, routes to the quinoline core. Their applicability to the synthesis of this compound varies significantly.

Friedländer Synthesis Variants

The Friedländer synthesis, in its classic form, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, such as a ketone or nitrile. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by acids or bases. researchgate.net

A highly effective and widely adopted variant for constructing the 4-amino-3-cyanoquinoline scaffold is the reaction between a substituted aniline and (ethoxymethylene)malononitrile. This process proceeds in two main stages: first, a nucleophilic attack by the aniline on the ethoxymethylene group, followed by the elimination of ethanol (B145695) to form an N-aryl-2-cyanopropenamide intermediate. The second stage is a high-temperature thermal cyclization, which involves an intramolecular electrophilic attack on the aniline ring to close the pyridine ring and form the final quinoline product. This method is particularly well-suited for synthesizing the target molecule from 3-iodoaniline.

Conrad-Limpach and Doebner-Miller Approaches

The Conrad-Limpach synthesis utilizes the reaction of anilines with β-ketoesters to form either 4-quinolones or 2-quinolones, depending on the reaction conditions. nih.gov While powerful for certain substitution patterns, it is not a direct route to 4-aminoquinolines and would require subsequent functional group manipulations.

The Doebner-Miller reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes and ketones to react with anilines under acidic conditions. nih.govrsc.org This method is generally used to produce 2- and/or 4-substituted quinolines but is not well-suited for the direct installation of the 3-carbonitrile and 4-amino functionalities found in the target molecule. researchgate.net Furthermore, the reaction can be limited when using sterically hindered α,β-unsaturated aldehydes. usc.edu.au

Modern Catalytic Approaches for Quinoline Annulation

While classical methods are robust, modern organic synthesis often seeks milder conditions, higher efficiency, and greater functional group tolerance through catalysis.

Transition-Metal Catalyzed Cyclization Reactions

Transition-metal catalysis has become an indispensable tool in heterocyclic synthesis. frontiersin.org Palladium, copper, and other metals are frequently used to facilitate the C-C and C-N bond formations necessary for quinoline ring construction. nih.gov For instance, palladium-catalyzed dehydrogenative aromatization has been used to synthesize 4-aminoquinolines from 2,3-dihydroquinolin-4(1H)-ones and various amines. frontiersin.org

Another modern strategy involves multicomponent reactions, such as the palladium-catalyzed domino reaction reported for the synthesis of 2-aryl-4-dialkylaminoquinolines from ethynylarylamines, aryl iodides, carbon monoxide, and amines. nih.gov Copper(I) iodide has been shown to catalyze the amination of 4-haloquinolines, using formamide (B127407) as the source of the amino group. frontiersin.org While these advanced methods offer elegant solutions for many quinoline derivatives, the thermal cyclization of the enamine formed from 3-iodoaniline and (ethoxymethylene)malononitrile remains a highly efficient and straightforward method for the specific synthesis of this compound.

Green Chemistry Principles in Quinoline Synthesis

The synthesis of quinoline and its derivatives is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. ijpsjournal.com Traditional methods for quinoline synthesis, such as the Skraup, Friedländer, and Doebner-von Miller reactions, often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant waste generation. tandfonline.comnih.gov In contrast, modern approaches seek to improve sustainability by adhering to several core green chemistry principles. ijpsjournal.comtandfonline.com

Key green strategies in quinoline synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, glycerol, or ionic liquids is a primary focus. tandfonline.comresearchgate.netresearchgate.net Water, in particular, is an economical and non-toxic medium for reactions such as the p-toluene sulfonic acid (p-TSA) catalyzed one-pot synthesis of quinoline derivatives. researchgate.net

Energy Efficiency: Microwave-assisted synthesis (MAS) and ultrasound-assisted methods have emerged as powerful techniques to accelerate reaction times, reduce energy consumption, and often improve product yields compared to conventional heating. ijpsjournal.comtandfonline.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. ijpsjournal.com Multicomponent reactions (MCRs) are particularly effective in this regard, as they combine several starting materials in a single step to form complex products like quinolines, minimizing waste. tandfonline.com

Catalysis: The use of catalysts, especially reusable and non-toxic ones, is preferred over stoichiometric reagents. acs.org Recent advancements include the use of biocatalysts, such as malic acid, and various nanocatalysts (e.g., based on iron, copper, or cobalt) which offer high efficiency and can often be recovered and reused. tandfonline.comacs.org For instance, cobalt and copper-doped carbon aerogel catalysts have been used for the Friedländer synthesis of quinolines under mild, solvent-free conditions. tandfonline.com

These principles are not just environmentally conscious but also frequently lead to more efficient and cost-effective synthetic processes. eurekaselect.com

Table 1: Application of Green Chemistry Principles to Quinoline Synthesis

Green Chemistry Principle Application in Quinoline Synthesis Example
Waste Prevention One-pot and multicomponent reactions to reduce intermediate isolation steps and waste. tandfonline.com Povarov reaction using a reusable Amberlyst-15 catalyst in ethanol. tandfonline.com
Atom Economy Designing reactions where the maximum number of atoms from reactants are in the product. ijpsjournal.com Use of DMSO as a C1 source in the synthesis of 4-arylquinolines. organic-chemistry.org
Less Hazardous Synthesis Using non-toxic reagents and producing non-hazardous byproducts. ijpsjournal.com Synthesis using hydrazine (B178648) under basic conditions, producing nitrogen gas as a byproduct. organic-chemistry.org
Safer Solvents & Auxiliaries Utilizing water, ethanol, glycerol, or deep eutectic solvents (DES) instead of volatile organic compounds. ijpsjournal.comresearchgate.net Microwave-assisted synthesis in water as a green solvent. tandfonline.com
Energy Efficiency Employing microwave or ultrasound irradiation to reduce reaction times and energy input. ijpsjournal.comnih.gov Microwave-assisted synthesis of quinoline derivatives in 10-15 minutes. tandfonline.com
Use of Renewable Feedstocks Using catalysts or reagents derived from renewable sources. ijpsjournal.com Malic acid, a biocatalyst, used for quinoline synthesis. tandfonline.com
Catalysis Preferring catalytic reagents over stoichiometric ones; using reusable heterogeneous catalysts. researchgate.netacs.org ZrO2/Fe3O4 magnetic nanoparticles as a reusable catalyst in the Friedländer reaction. researchgate.net

Optimization of Synthetic Protocols for this compound

The synthesis of specifically substituted quinolines like this compound requires carefully optimized protocols to ensure high yield and purity. A key strategy for constructing the 4-aminoquinoline-3-carbonitrile (B2762942) scaffold involves the Thorpe-Ziegler cyclization of an appropriate 2-(cyanoethylamino)benzonitrile precursor. researchgate.net

Reaction Condition Optimization for Yield and Selectivity

Optimizing reaction conditions is paramount for maximizing the yield and selectivity of the desired product. This involves the systematic variation of parameters such as catalysts, solvents, temperature, and reactant ratios.

A described approach for related 4-aminoquinoline-3-carbonitriles begins with the selective mono-N-alkylation of a substituted anthranilonitrile with 3-bromopropanenitrile. researchgate.net The choice of base is critical in this step to prevent undesired dialkylation. A study on the synthesis of various 4-aminoquinoline-3-carbonitriles found that using potassium tert-butoxide (t-BuOK) in anhydrous dimethylformamide (DMF) provided the corresponding 2-(cyanoethylamino)benzonitriles in good yields. researchgate.net

The subsequent and crucial step is the intramolecular Thorpe-Ziegler cyclization. This reaction is highly sensitive to the reaction conditions. For the cyclization of N-unprotected 2-(cyanoethylamino)benzonitrile analogues, the use of a strong, non-nucleophilic base at low temperatures was found to be effective. The optimal conditions were identified as using tert-butyllithium (B1211817) (t-BuLi) in tetrahydrofuran (B95107) (THF) at -78 °C, which afforded the target 4-aminoquinoline-3-carbonitriles in moderate yields. researchgate.net

In broader contexts of 4-aminoquinoline (B48711) synthesis, optimization often focuses on the coupling reaction. For instance, in syntheses involving nucleophilic aromatic substitution (SNAr), solvent choice is critical; dichloromethane (B109758) has been shown to be superior to THF, dioxane, or DMF in certain copper-catalyzed reactions. nih.gov Similarly, the selection of a base (e.g., K2CO3) and catalyst (e.g., CuI) is fine-tuned to achieve the best results. nih.gov

Table 2: Optimization of Base for Mono-N-Alkylation of Anthranilonitrile

Entry Base Solvent Temperature (°C) Result
1 t-BuOK DMF 24 Good yield of mono-N-alkylated product researchgate.net
2 NaH DMF 24 Lower yield / side products
3 K2CO3 DMF 24 Lower yield / side products researchgate.net
4 Cs2CO3 DMF 24 Lower yield / side products

This table is illustrative, based on findings that t-BuOK was optimal among a variety of tested bases for this transformation. researchgate.net

Isolation and Purification Techniques

The isolation and purification of quinoline derivatives can present significant challenges, often due to their low solubility in common organic solvents. acs.org This necessitates specialized techniques to obtain the final product with high purity.

Following the Thorpe-Ziegler cyclization, the reaction mixture is typically quenched, and a standard aqueous workup is performed. This involves partitioning the product between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and water, followed by washing the organic layer to remove inorganic salts and residual base. The crude product is then obtained after drying the organic phase and removing the solvent under reduced pressure.

Chromatography is the most common method for purification. Column chromatography using silica (B1680970) gel is widely employed, requiring careful selection of the eluent system to achieve good separation of the target compound from unreacted starting materials and reaction byproducts. The polarity of the solvent mixture (e.g., hexane/ethyl acetate or dichloromethane/methanol) is gradually increased to elute compounds of increasing polarity.

In cases where quinolones exhibit very low solubility, making chromatographic purification difficult, a chemical modification strategy may be employed. acs.org For example, a problematic intermediate could be converted to a more soluble derivative (e.g., a 4-methoxyquinoline) to facilitate purification, followed by a final deprotection step to yield the target molecule. acs.org Recrystallization from a suitable solvent system is also a powerful technique for purifying solid products, assuming a solvent can be found in which the compound has high solubility at elevated temperatures and low solubility at room temperature.

Mechanistic Insights into Key Bond-Forming Steps

The formation of the this compound ring system relies on specific bond-forming reactions, with the intramolecular cyclization being the most critical step.

The Thorpe-Ziegler cyclization is a key C-C bond-forming reaction used to construct the quinoline ring in this context. researchgate.net The mechanism proceeds as follows:

Deprotonation: A strong base, such as t-BuLi, abstracts an alpha-proton from the carbon adjacent to one of the nitrile groups of the 2-(cyanoethylamino)benzonitrile precursor. This generates a carbanion.

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the carbon atom of the other nitrile group (the one on the benzene ring) in an intramolecular fashion. This step forms a new carbon-carbon bond and creates a six-membered ring, resulting in a cyclic imine anion intermediate.

Tautomerization/Protonation: The intermediate undergoes tautomerization to form a more stable enamine anion. Upon acidic workup, this anion is protonated to yield the final 4-aminoquinoline-3-carbonitrile product. researchgate.net

Another fundamental reaction for quinoline synthesis is the Friedländer annulation . While the Thorpe-Ziegler cyclization builds upon a pre-functionalized aniline, the Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). ijpsjournal.compharmaguideline.com For the synthesis of this compound, a hypothetical Friedländer approach would involve the reaction of 2-amino-4-iodobenzaldehyde (B12331491) with malononitrile (B47326) or a related active methylene compound. The mechanism typically involves:

Aldol-type Condensation: An initial base- or acid-catalyzed condensation between the carbonyl group of the aminobenzaldehyde and the active methylene compound.

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization via attack of the amino group onto a nitrile (or other electron-withdrawing group), followed by dehydration to form the aromatic quinoline ring system. pharmaguideline.com

Understanding these mechanisms is crucial for optimizing reaction conditions and predicting potential side reactions, ultimately enabling a more rational and efficient synthesis of the target compound.

Reactivity Profile and Functional Group Transformations

Reactivity at the Amino Group (C4-NH2)

The primary aromatic amino group at the C4 position is nucleophilic and serves as a key handle for introducing a variety of substituents and for constructing new ring systems. Its reactivity is characteristic of anilines, though modulated by the electronic environment of the quinoline (B57606) core.

The C4-amino group readily undergoes acylation and sulfonylation upon reaction with acyl halides, anhydrides, or sulfonyl chlorides. These reactions typically require a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct. Acylation results in the formation of amides, while sulfonylation yields sulfonamides. These transformations are useful for temporarily protecting the amino group or for introducing functionalities that can alter the molecule's biological or physical properties. researchgate.net

Table 1: Representative Acylation and Sulfonylation Reactions

Reaction TypeReagentConditionsProduct
AcylationAcetyl chloridePyridine, 0°C to RTN-(3-cyano-7-iodoquinolin-4-yl)acetamide
AcylationBenzoyl chlorideTriethylamine, DCMN-(3-cyano-7-iodoquinolin-4-yl)benzamide
Sulfonylationp-Toluenesulfonyl chloridePyridine, RTN-(3-cyano-7-iodoquinolin-4-yl)-4-methylbenzenesulfonamide

As a primary aromatic amine, the C4-amino group can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong mineral acid like HCl) at low temperatures. The resulting 3-cyano-7-iodoquinoline-4-diazonium salt is a highly versatile intermediate that can undergo a variety of nucleophilic substitution reactions, known as Sandmeyer or Schiemann reactions. This allows the amino group to be replaced by a wide range of substituents, including halogens, hydroxyl, and hydrogen, providing a powerful synthetic route to diverse 4-substituted quinolines.

Table 2: Transformations via Diazonium Salt Intermediate

ReagentReaction NameProduct
Copper(I) chloride (CuCl)Sandmeyer4-chloro-7-iodoquinoline-3-carbonitrile
Copper(I) bromide (CuBr)Sandmeyer4-bromo-7-iodoquinoline-3-carbonitrile
Potassium iodide (KI)4,7-diiodoquinoline-3-carbonitrile
Tetrafluoroboric acid (HBF4), heatSchiemann4-fluoro-7-iodoquinoline-3-carbonitrile
Hypophosphorous acid (H3PO2)Deamination7-iodoquinoline-3-carbonitrile

The nucleophilic amino group can condense with aldehydes and ketones to form imines, also known as Schiff bases. This reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to yield the final imine product. The reaction is often catalyzed by a small amount of acid. This transformation is significant for creating larger, more complex molecules and is a cornerstone of combinatorial chemistry. Studies on related compounds like 4-amino-3-cinnolinecarbonitrile confirm this reactivity pattern. researchgate.net

Table 3: Condensation with Carbonyls

Carbonyl CompoundConditionsProduct (Imine)
BenzaldehydeAcetic acid (cat.), Ethanol (B145695), Reflux4-(benzylideneamino)-7-iodoquinoline-3-carbonitrile
Acetonep-TsOH (cat.), Toluene, Reflux7-iodo-4-(propan-2-ylideneamino)quinoline-3-carbonitrile
CyclohexanoneAcetic acid (cat.), Methanol, Reflux4-(cyclohexylideneamino)-7-iodoquinoline-3-carbonitrile

Reactivity of the Nitrile Group (C3-CN)

The nitrile group at the C3 position is a versatile functional group that can be converted into several other important chemical moieties. Its reactivity is centered on the electrophilic carbon atom of the cyano group.

The nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. libretexts.orglibretexts.org Acid-catalyzed hydrolysis, typically using aqueous sulfuric or hydrochloric acid with heating, proceeds through an amide intermediate (4-amino-7-iodoquinoline-3-carboxamide) to directly yield 4-amino-7-iodoquinoline-3-carboxylic acid. libretexts.org

Base-catalyzed hydrolysis, using an aqueous alkali like sodium hydroxide, also forms the amide intermediate but results in the carboxylate salt (e.g., sodium 4-amino-7-iodoquinoline-3-carboxylate). libretexts.org Subsequent acidification is required to protonate the salt and isolate the free carboxylic acid. The resulting carboxylic acid can then be converted to an ester through standard esterification methods, such as the Fischer esterification with an alcohol in the presence of an acid catalyst.

Table 4: Nitrile Hydrolysis and Esterification

ReactionReagentsIntermediate/Final Product
Acid HydrolysisH2SO4 (aq), Heat4-amino-7-iodoquinoline-3-carboxylic acid
Base Hydrolysis1. NaOH (aq), Heat2. HCl (aq)1. Sodium 4-amino-7-iodoquinoline-3-carboxylate2. 4-amino-7-iodoquinoline-3-carboxylic acid
EsterificationMethanol, H2SO4 (cat.), HeatMethyl 4-amino-7-iodoquinoline-3-carboxylate

The nitrile group can be reduced to either a primary amine or an aldehyde depending on the reducing agent and reaction conditions.

Strong reducing agents, such as lithium aluminum hydride (LiAlH4) in an ethereal solvent, or catalytic hydrogenation (e.g., H2 over a Raney Nickel catalyst), will fully reduce the nitrile to a primary amine. libretexts.orglibretexts.org This transformation yields (4-amino-7-iodoquinolin-3-yl)methanamine, a key building block for introducing a flexible aminomethyl side chain.

Partial reduction to an aldehyde can be achieved using a less reactive hydride reagent, such as diisobutylaluminium hydride (DIBAL-H), at low temperatures. libretexts.org DIBAL-H adds one equivalent of hydride to the nitrile, forming an aluminum-imine intermediate. Subsequent aqueous workup hydrolyzes this intermediate to afford 4-amino-7-iodoquinoline-3-carbaldehyde.

Table 5: Reduction of the Nitrile Group

Reaction TypeReagentConditionsProduct
Full ReductionLithium aluminum hydride (LiAlH4)1. THF, 0°C to RT2. H2O workup(4-amino-7-iodoquinolin-3-yl)methanamine
Full ReductionH2, Raney NickelHigh pressure, Ethanol(4-amino-7-iodoquinolin-3-yl)methanamine
Partial ReductionDiisobutylaluminium hydride (DIBAL-H)1. Toluene, -78°C2. H2O workup4-amino-7-iodoquinoline-3-carbaldehyde

Reactivity of the Iodine Substituent (C7-I)

The iodine atom at the C7 position is a versatile handle for introducing molecular complexity, primarily through transition-metal-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the carbon-halogen bonds for such transformations.

The C7-iodo substituent readily participates in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org It is a robust method for forming biaryl structures. The reaction of 4-amino-7-iodoquinoline-3-carbonitrile with an arylboronic acid would yield a 4-amino-7-arylquinoline-3-carbonitrile derivative. nih.govresearchgate.net

Heck-Mizoroki Reaction: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction provides a direct method for the vinylation of the quinoline core at the C7 position.

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org It is a highly effective method for synthesizing arylalkynes. Applying this to the target molecule allows for the introduction of an alkynyl substituent at the C7 position. nih.govbeilstein-journals.org

Negishi Coupling: The Negishi reaction involves the coupling of the aryl iodide with an organozinc reagent. nih.govrsc.orgbeilstein-journals.org It is known for its high functional group tolerance and is a powerful tool for creating C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. nih.govrsc.org

Table 2: Typical Conditions for Cross-Coupling Reactions of Aryl Iodides

Reaction Catalyst Ligand (if applicable) Base Solvent Coupling Partner Reference
Suzuki Pd(OAc)₂, Pd(PPh₃)₄ PPh₃, PCy₃ K₂CO₃, Cs₂CO₃ DMF, Toluene, Water Arylboronic acid organic-chemistry.orgnih.gov
Heck Pd(OAc)₂ PPh₃, P(o-tol)₃ Et₃N, K₂CO₃ DMF, Acetonitrile Alkene organic-chemistry.org
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄ PPh₃ Et₃N, Piperidine THF, DMF Terminal Alkyne organic-chemistry.orgwikipedia.org

While less common for aryl iodides without strong activation, nucleophilic aromatic substitution (SNAr) can occur at the C7 position under certain conditions. libretexts.orgwikipedia.org For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.org In this compound, the electron-withdrawing nature of the nitrile group and the quinoline nitrogen may provide sufficient activation to enable the displacement of the iodide by strong nucleophiles like alkoxides, thiolates, or amines under forcing conditions (high temperature). The relative reactivity of halogens in SNAr reactions is typically F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling reactions. youtube.com

Halogen-metal exchange is a fundamental organometallic reaction where the iodine atom can be swapped with a metal, typically lithium. wikipedia.org This is most often achieved by treating the aryl iodide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. nih.govtcnj.edu The reaction is generally very fast for iodides. wikipedia.org This process converts this compound into a highly reactive 7-lithioquinoline intermediate. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to introduce a wide array of functional groups at the C7 position.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Core

The quinoline ring system itself can undergo substitution reactions, with the regioselectivity being influenced by the existing substituents.

Electrophilic Aromatic Substitution: In quinoline, electrophilic attacks preferentially occur on the electron-rich carbocyclic (benzene) ring rather than the electron-deficient heterocyclic (pyridine) ring. quimicaorganica.org The most favored positions for substitution are C5 and C8. quimicaorganica.org The directing effects of the substituents on this compound would need to be considered. The C4-amino group is a strong activating ortho-, para-director, while the C7-iodo group is a deactivating ortho-, para-director. The C3-nitrile group is a strong deactivator and meta-director. The interplay of these effects would likely direct incoming electrophiles (e.g., in nitration or halogenation reactions) to the C5 position.

Nucleophilic Aromatic Substitution: The pyridine ring of the quinoline system is inherently electron-deficient and can be susceptible to nucleophilic attack, especially at the C2 and C4 positions. nih.govmdpi.com However, in this compound, the presence of the strongly electron-donating amino group at C4 significantly deactivates this position towards further nucleophilic attack. nih.gov Therefore, nucleophilic substitution on the core, other than at the C7-iodo position, is generally considered unfavorable.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry for Molecular Formula and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. nih.gov For 4-amino-7-iodoquinoline-3-carbonitrile, techniques such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry would be employed to obtain a high-resolution mass spectrum. nih.gov The exceptional mass accuracy of these methods allows for the determination of the exact mass of the molecular ion, which in turn confirms the molecular formula.

The expected monoisotopic mass of this compound (C₁₀H₆IN₃) is 294.9657 g/mol . HRMS analysis would be expected to yield a measured mass within a few parts per million (ppm) of this theoretical value, providing strong evidence for the compound's elemental composition.

Furthermore, tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be used to probe the fragmentation pathways of the molecule. This analysis provides valuable structural information by identifying stable fragment ions. The fragmentation pattern would likely involve characteristic losses, such as the elimination of HCN from the nitrile group, loss of the iodine atom, and cleavages within the quinoline (B57606) ring system. These fragmentation pathways help to confirm the connectivity of the atoms within the molecule.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

ParameterPredicted ValueInformation Obtained
Molecular Formula C₁₀H₆IN₃Elemental Composition
Theoretical Mass 294.9657 uConfirmation of Identity
Observed Mass ~294.9657 u (within 5 ppm)High-accuracy mass measurement
Major Fragment Ions [M-I]⁺, [M-HCN]⁺, [M-I-HCN]⁺Structural Connectivity

Note: The data in this table is predicted based on the principles of mass spectrometry and analysis of similar compounds.

Advanced Nuclear Magnetic Resonance Spectroscopy (2D-NMR, Solid-State NMR, NOESY/COSY/HMQC/HMBC) for Complex Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed structure of organic molecules in solution and the solid state. acs.org While 1D ¹H and ¹³C NMR provide initial information, a full suite of advanced NMR techniques is necessary for the complete and unambiguous assignment of all proton and carbon signals in this compound. tsijournals.com

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. acs.org For the title compound, COSY would show correlations between adjacent protons on the quinoline ring, for example, between H-5 and H-6, and H-2 and the amino protons (if not fully exchanged with the solvent).

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). rsc.org This is crucial for assigning the carbon signals based on the already assigned proton signals. Each protonated carbon would show a cross-peak with its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. rsc.org HMBC is vital for piecing together the molecular skeleton. For instance, the proton at position 2 would show correlations to C-3 and C-4, and the amino protons would show correlations to C-3 and C-4, confirming the substitution pattern on the pyridine (B92270) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. uncw.edu This is particularly useful for confirming stereochemistry and observing interactions between substituents. For example, NOESY could show spatial proximity between the amino protons and the proton at position 5.

Solid-State NMR (ssNMR):

Solid-state NMR provides information about the structure and dynamics of the molecule in the solid phase. preprints.orgmdpi.com Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be used to obtain high-resolution ¹³C and ¹⁵N spectra. nih.gov These spectra can reveal the presence of different polymorphs, as distinct crystalline forms would lead to different chemical shifts due to variations in the local electronic environment and intermolecular packing. preprints.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (¹H → ¹³C)
2 ~8.3~150C4, C3, C8a
3 -~95-
4 -~155-
4-NH₂ ~7.5 (br s)-C4, C3, C4a
5 ~7.8 (d)~128C7, C4, C8a
6 ~7.4 (dd)~135C8, C4a
7 -~98-
8 ~8.2 (d)~130C6, C4a, C7
3-CN -~118-
4a -~148-
8a -~125-

Note: The chemical shifts are predictions based on data from similar quinoline derivatives and are subject to experimental verification. Coupling constants (J values) would further aid in assignments. 'd' denotes a doublet, 'dd' a doublet of doublets, and 'br s' a broad singlet.

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. rigaku.comspringernature.com Obtaining a suitable single crystal of this compound would allow for the precise measurement of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of its molecular geometry. mdpi.com

Table 3: Expected Crystallographic Data for this compound

ParameterExpected Information
Crystal System e.g., Monoclinic, Orthorhombic
Space Group e.g., P2₁/c, Pbca
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths & Angles Precise intramolecular geometry
Intermolecular Interactions Hydrogen bonding, π-π stacking distances

Note: This table represents the type of data that would be obtained from a successful single crystal X-ray diffraction experiment.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes. americanpharmaceuticalreview.comrsc.org The spectra of this compound would be characterized by several key absorption bands.

The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, strong band in the region of 2220-2240 cm⁻¹. The amino group (N-H) would give rise to symmetric and asymmetric stretching vibrations, expected in the range of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations of the quinoline ring would be observed above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations would produce a series of bands in the 1400-1650 cm⁻¹ region. The C-I stretch is expected at lower frequencies, typically below 600 cm⁻¹.

Comparing the IR and Raman spectra can provide additional structural information, as some vibrations may be more intense in one technique than the other due to selection rules. psu.edu For instance, the symmetric vibrations of the aromatic ring are often stronger in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
-NH₂ N-H Stretch3300 - 3500Medium-Strong (IR)
Aromatic C-H C-H Stretch3000 - 3100Medium (IR), Strong (Raman)
-C≡N C≡N Stretch2220 - 2240Strong, Sharp (IR)
Aromatic Ring C=C/C=N Stretch1400 - 1650Medium-Strong (IR & Raman)
C-N C-N Stretch1250 - 1350Medium (IR)
C-I C-I Stretch< 600Medium (IR & Raman)

Note: The predicted wavenumbers are based on typical ranges for these functional groups and data from related aminoquinoline compounds. psu.edunih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

UV-Visible (UV-Vis) absorption and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule. researchgate.net The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π→π* transitions within the extended aromatic system of the quinoline ring. The presence of the amino group, a strong electron-donating group, is likely to cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted quinoline. researchgate.net

Many aminoquinoline derivatives are known to be fluorescent. nih.govscialert.net Upon excitation at a wavelength corresponding to one of its absorption bands, this compound may exhibit fluorescence emission at a longer wavelength (Stokes shift). The fluorescence properties, including the quantum yield and lifetime, would be sensitive to the molecular environment, such as solvent polarity. The combination of the electron-donating amino group and the electron-withdrawing nitrile group on the quinoline scaffold could lead to interesting intramolecular charge transfer (ICT) characteristics, which would be reflected in the solvatochromic behavior of its absorption and emission spectra.

Table 5: Predicted Electronic Spectroscopy Data for this compound

SpectroscopyParameterPredicted Observation
UV-Vis Absorption λ_max (nm)Multiple bands, likely > 300 nm
Fluorescence λ_em_ (nm)Emission at longer wavelength than λ_max_
Photophysical Stokes ShiftPositive value (λ_em_ - λ_max_)
Photophysical SolvatochromismPotential shift in λ_max_ and λ_em_ with solvent polarity

Note: The data presented are qualitative predictions based on the photophysical properties of analogous aminoquinoline systems.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and other parameters that govern the chemical behavior of 4-amino-7-iodoquinoline-3-carbonitrile.

Density Functional Theory (DFT) is a robust computational method for investigating the ground-state electronic properties of molecules. For this compound, DFT calculations, often employing a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be utilized to determine optimized molecular geometry, electronic structure, and reactivity descriptors.

Key ground-state properties that can be calculated include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles are optimized to find the lowest energy conformation.

Electronic Properties: The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, identifying electrophilic and nucleophilic sites.

Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

A representative table of theoretically calculated parameters for a molecule like this compound is presented below.

ParameterTheoretical ValueDescription
HOMO Energy(Value in eV)Energy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy(Value in eV)Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap(Value in eV)An indicator of molecular stability and reactivity.
Electronegativity (χ)(Value)A measure of the molecule's ability to attract electrons.
Chemical Hardness (η)(Value)A measure of resistance to change in electron distribution.

Ab initio methods, such as Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI), are employed to study the excited-state properties and reaction energetics. These calculations are crucial for understanding the photophysical properties and reaction pathways of this compound. They can predict electronic transition energies, which correlate with UV-Vis absorption spectra, and can be used to map out the potential energy surfaces of chemical reactions.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of this compound and its interactions with other molecules, such as solvents or biological macromolecules. By simulating the atomic motions over time, MD provides insights into the molecule's flexibility and preferred conformations in different environments. These simulations are particularly valuable for understanding how the molecule might bind to a biological target, revealing key intermolecular interactions like hydrogen bonds and van der Waals forces.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations are instrumental in predicting various spectroscopic parameters from first principles. For this compound, this would involve:

NMR Spectroscopy: Calculating the chemical shifts (¹H and ¹³C) to aid in the interpretation of experimental NMR spectra.

Vibrational Spectroscopy: Simulating the infrared (IR) and Raman spectra by calculating the vibrational frequencies and intensities. This helps in assigning the vibrational modes of the molecule.

UV-Vis Spectroscopy: As mentioned, TD-DFT can predict the electronic absorption wavelengths, which correspond to the peaks in a UV-Vis spectrum.

Below is a hypothetical table of predicted spectroscopic data.

Spectroscopic TechniquePredicted ParameterCalculated Value
¹H NMRChemical Shift (ppm)(List of predicted shifts)
¹³C NMRChemical Shift (ppm)(List of predicted shifts)
IR SpectroscopyVibrational Frequency (cm⁻¹)(List of key frequencies and their assignments)
UV-Vis SpectroscopyAbsorption Wavelength (nm)(List of predicted λmax values)

Elucidation of Reaction Mechanisms via Transition State Theory and Reaction Coordinate Analysis

Theoretical methods are powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By locating the transition state structures and calculating the activation energies, a detailed understanding of the reaction pathway can be achieved. Reaction coordinate analysis, which involves mapping the energy profile along the reaction pathway, helps to identify key intermediates and rate-determining steps. This is crucial for optimizing reaction conditions and designing new synthetic routes.

Quantitative Structure-Reactivity Relationships (QSRR) Analysis

Quantitative Structure-Reactivity Relationships (QSRR) studies aim to establish a mathematical relationship between the chemical structure and the reactivity of a series of compounds. For a class of molecules including this compound, a QSRR model could be developed by correlating various calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) with experimentally determined reactivity data. Such models are valuable for predicting the reactivity of new, unsynthesized derivatives.

Exploration of Molecular Recognition and Non Covalent Interactions in Chemical Systems

Supramolecular Chemistry and Self-Assembly Propensities

The molecular architecture of 4-amino-7-iodoquinoline-3-carbonitrile suggests a strong propensity for participation in supramolecular chemistry and self-assembly processes. The planar quinoline (B57606) core, coupled with hydrogen bond donors (amino group) and acceptors (nitrile and quinoline nitrogen), provides a platform for predictable and directional intermolecular interactions.

Self-assembly is often driven by a combination of non-covalent forces. In the case of this compound, one can expect the formation of ordered structures in the solid state and in solution. The interplay between hydrogen bonding, π-π stacking, and halogen bonding (involving the iodine atom) would dictate the final supramolecular architecture. The self-assembly of similar heterocyclic systems is a cornerstone of crystal engineering, where the goal is to design and synthesize new solid-state structures with desired properties.

Hydrogen Bonding and π-π Stacking Interactions in Crystalline Architectures

Hydrogen Bonding: The primary amino group at the 4-position is a potent hydrogen bond donor. It can form strong N-H···N hydrogen bonds with the nitrogen atom of the nitrile group or the quinoline ring of an adjacent molecule. This can lead to the formation of one-dimensional chains or two-dimensional sheets.

π-π Stacking: The extended aromatic system of the quinoline ring is predisposed to π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent molecules align, are a significant cohesive force in the crystal packing of aromatic compounds. The stacking can be either face-to-face or offset, depending on the electronic and steric influences of the substituents.

The combination of hydrogen bonding and π-π stacking often leads to complex and stable three-dimensional networks in the solid state. For instance, in many aminoquinoline structures, hydrogen-bonded tapes or sheets are further stabilized by π-π stacking between these supramolecular assemblies.

Interaction TypePotential Participating GroupsExpected Outcome in Crystal Structure
Hydrogen BondingAmino group (donor), Nitrile group (acceptor), Quinoline nitrogen (acceptor)Formation of chains, sheets, or networks
π-π StackingQuinoline aromatic ringStabilization of the crystal lattice
Halogen BondingIodine atom (donor), Nitrile or quinoline nitrogen (acceptor)Directional interactions influencing packing

Metal Coordination Chemistry and Ligand Design Principles

The this compound scaffold possesses multiple potential coordination sites for metal ions, making it an interesting ligand in coordination chemistry. The quinoline nitrogen, the amino group, and the nitrile group can all potentially bind to a metal center.

The design of ligands for specific applications often relies on controlling the denticity (the number of donor groups in a single ligand that bind to a central atom) and the chelate ring size. As a monodentate ligand, this compound would likely coordinate through the quinoline nitrogen. Bidentate coordination could occur through the quinoline nitrogen and the amino group, forming a stable five-membered chelate ring. The nitrile group could also participate in coordination, either as a primary binding site or by bridging between metal centers.

The electronic properties of the quinoline ring, influenced by the electron-donating amino group and the electron-withdrawing iodo and nitrile groups, will affect the ligand's affinity for different metal ions. These substituents can be systematically varied to tune the electronic and steric properties of the resulting metal complexes.

Interaction with Model Organic Matrices or Polymers

The potential for this compound to interact with organic matrices or polymers is significant, driven by the same non-covalent interactions that govern its self-assembly. When dispersed in a polymer matrix, the compound could engage in hydrogen bonding with polar functional groups on the polymer chains.

Furthermore, the aromatic quinoline ring can participate in π-π stacking interactions with aromatic moieties within a polymer structure. The presence of the iodine atom could also lead to specific halogen bonding interactions with electron-rich sites in the matrix. These interactions can influence the material's properties, such as its thermal stability, mechanical strength, and photophysical characteristics. For instance, the incorporation of such a molecule could be a strategy for modifying the optical properties of a polymer film.

Design of Chemical Probes for Receptor Mapping (Exclusively Non-Biological/Non-Clinical Applications)

The structural features of this compound make it a candidate for the design of chemical probes for non-biological applications. For instance, its potential fluorescence could be exploited in materials science to probe the microenvironment of polymers or to map defects in crystalline materials.

The design of such probes would involve leveraging the sensitivity of the quinoline ring's electronic structure to its surroundings. Changes in the local polarity or the presence of specific analytes could modulate the fluorescence emission wavelength or intensity. The amino and nitrile groups act as electron-donating and electron-withdrawing groups, respectively, creating a "push-pull" system that can enhance fluorescence and sensitivity.

By modifying the substituents on the quinoline core, the photophysical properties could be fine-tuned for specific applications, such as sensing for metal ions or small organic molecules in non-biological systems. The iodo-substituent also provides a handle for further chemical modification, allowing for the attachment of the probe to surfaces or other molecules.

Applications As Synthetic Intermediates and Advanced Chemical Building Blocks

Precursor for Advanced Organic Materials and Functional Molecules

The strategic placement of reactive sites on the 4-amino-7-iodoquinoline-3-carbonitrile scaffold makes it an exceptional precursor for the synthesis of advanced organic materials. The vicinal amino and cyano groups can function as an enaminonitrile moiety, a reactive arrangement frequently exploited in ring-forming reactions to construct more complex heterocyclic systems. nih.gov This inherent reactivity allows for the elaboration of the quinoline (B57606) core into larger, more intricate structures with tailored electronic and photophysical properties.

Furthermore, the presence of the iodine atom at the 7-position is of critical importance. This halogen provides a handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These powerful synthetic tools enable the introduction of a wide range of substituents, including aryl, alkyl, and heteroaryl groups, as well as complex side chains. rsc.org This modularity is key to the rational design of functional molecules where specific properties can be fine-tuned by the nature of the appended groups. For instance, the introduction of electron-donating or electron-withdrawing moieties can significantly alter the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the development of materials for organic electronics. nih.gov

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs)

The construction of large, complex polycyclic aromatic hydrocarbons (PAHs) is a significant area of research due to their unique electronic and optical properties. The this compound scaffold can serve as a valuable starting point for the synthesis of nitrogen-containing PAHs. The iodo group at the 7-position is particularly amenable to palladium-catalyzed annulation reactions, which are powerful methods for the construction of extended aromatic systems. rsc.orgresearchgate.net

For example, a palladium-catalyzed [3+3] annulation, coupling a dihaloaromatic compound with a boronic ester, can be envisioned for the synthesis of larger PAH frameworks. rsc.org In a hypothetical scenario, the 7-iodo position of the quinoline could participate in such a reaction, leading to the fusion of additional aromatic rings onto the quinoline core. The amino and cyano groups can also play a role in subsequent cyclization reactions, further extending the polycyclic system. While direct examples utilizing this compound in complex PAH synthesis are not extensively documented, the principles of palladium-catalyzed cross-coupling reactions on halo-aromatic compounds are well-established and provide a clear synthetic pathway. dntb.gov.ua

Development of Heterocyclic Scaffolds for Diverse Chemical Libraries

The creation of diverse chemical libraries is essential for drug discovery and materials science. The this compound core is an excellent starting point for generating such libraries due to its multiple points of diversification. A parallel synthetic approach can be employed to generate a wide array of derivatives by reacting the core with various building blocks. nih.gov

A library of iodo-quinoline derivatives has been successfully synthesized using a one-pot, three-component method, demonstrating the feasibility of generating a diverse set of quinoline-based molecules. rsc.org The 4-amino group can be functionalized through acylation or alkylation, while the 7-iodo group can be subjected to a variety of palladium-catalyzed cross-coupling reactions to introduce diverse substituents. rsc.orgnih.gov This multi-faceted reactivity allows for the rapid generation of a large number of unique compounds from a single, advanced intermediate. The resulting libraries of novel heterocyclic scaffolds can then be screened for a wide range of biological activities or material properties.

Role in Catalyst Design and Ligand Synthesis for Organometallic Chemistry

The field of organometallic chemistry relies heavily on the design of sophisticated ligands that can tune the reactivity and selectivity of metal catalysts. Aminoquinolines have been shown to act as effective bidentate ligands, coordinating to metal centers through the quinoline nitrogen and the exocyclic amino group. nih.govrsc.org The resulting metal complexes can exhibit interesting catalytic properties.

The this compound scaffold offers several features that are attractive for ligand design. The bidentate N,N-chelation from the quinoline and amino nitrogens can form stable complexes with a variety of transition metals. nih.gov The electronic properties of the ligand, and thus the coordinated metal center, can be modulated by the electron-withdrawing cyano group and the substituents introduced at the 7-position via the iodo handle. While the direct application of this compound as a ligand in catalysis is an area ripe for exploration, the established coordination chemistry of related aminoquinoline systems suggests its significant potential. rsc.org The ability to systematically modify the ligand structure provides a powerful tool for developing new catalysts with enhanced performance.

Building Block for Dye Synthesis and Optoelectronic Materials

The development of novel dyes and optoelectronic materials is a rapidly advancing field. The photophysical properties of organic molecules are highly dependent on their electronic structure, particularly the energy gap between the HOMO and LUMO. The 4-aminoquinoline-3-carbonitrile (B2762942) framework possesses the key characteristics of a "push-pull" system, which is a common design motif in functional dyes. sci-hub.boxnih.gov

The amino group at the 4-position acts as an electron-donating group (the "push"), while the cyano group at the 3-position serves as an electron-withdrawing group (the "pull"). This intramolecular charge transfer (ICT) character can lead to strong absorption and emission in the visible region of the electromagnetic spectrum. The 7-iodo position provides a crucial site for further tuning of these optoelectronic properties. By introducing different aromatic or heteroaromatic groups at this position through cross-coupling reactions, the extent of the conjugated π-system can be systematically varied, allowing for the fine-tuning of the absorption and emission wavelengths.

While the specific optoelectronic properties of this compound have not been extensively reported, the synthesis of novel isoquinoline-based fluorescent materials with tunable solid-state emissions from related amino-carbonitrile precursors highlights the potential of this class of compounds. wikipedia.org The modular nature of its synthesis and the inherent "push-pull" electronics make this compound a highly promising building block for the creation of new dyes and materials for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

Advanced Analytical Methodologies for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-performance liquid chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like 4-amino-7-iodoquinoline-3-carbonitrile. A reversed-phase HPLC method is typically suitable for this type of aromatic compound. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.

A hypothetical HPLC method for the analysis of this compound has been developed for purity determination. The method parameters are outlined in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Table 1. Hypothetical HPLC Method Parameters for this compound Analysis.

Under these conditions, this compound is expected to be well-retained and elute as a sharp peak. Potential impurities, such as starting materials (e.g., substituted anthranilonitriles) or byproducts from the synthesis (e.g., deiodinated or hydrolyzed species), would have different polarities and therefore different retention times, allowing for their separation and quantification. The purity of the main peak can be calculated based on the area percentage of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Impurities

While this compound itself is not ideal for GC analysis due to its relatively high molecular weight and polarity, GC-MS is an invaluable tool for the identification of volatile and semi-volatile impurities that may be present from the synthesis. These could include residual solvents or low molecular weight byproducts.

For such an analysis, a derivatization step might be necessary to increase the volatility of any potential non-volatile impurities. However, for the direct analysis of volatile contaminants, the following hypothetical GC-MS parameters could be employed.

ParameterCondition
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 280 °C
Oven Program Initial 50 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
MS Transfer Line 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-500 amu
Table 2. Hypothetical GC-MS Method Parameters for the Analysis of Volatile Impurities in this compound Samples.

This method would be effective in identifying common organic solvents used in synthesis, such as toluene, dimethylformamide (DMF), or acetonitrile, which might be retained in the final product.

Capillary Electrophoresis (CE) for Charge-Based Separation

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. For a compound like this compound, which possesses a basic amino group, CE can be a powerful technique for purity analysis, especially for separating charged impurities that may be difficult to resolve by HPLC. The amino group will be protonated in an acidic buffer, allowing the molecule to migrate as a cation.

A hypothetical capillary zone electrophoresis (CZE) method for this compound is proposed below.

ParameterCondition
Capillary Fused silica (B1680970), 50 µm i.d., 60 cm total length (50 cm effective)
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Applied Voltage 20 kV
Capillary Temperature 25 °C
Injection Hydrodynamic, 50 mbar for 5 s
Detection UV, 254 nm
Table 3. Hypothetical Capillary Electrophoresis Method Parameters for this compound Analysis.

This method would be particularly sensitive to impurities with different charge-to-size ratios, offering an orthogonal separation mechanism to reversed-phase HPLC.

Quantitative Spectrophotometric Methods (UV-Vis, Fluorimetry) for Concentration Determination

UV-Visible spectrophotometry is a simple and rapid method for determining the concentration of a compound in solution, provided it has a suitable chromophore. The quinoline (B57606) ring system in this compound is expected to exhibit strong UV absorbance. nih.gov

To determine the concentration, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). For many 4-aminoquinoline (B48711) derivatives, the λmax is typically in the range of 250-350 nm. nih.gov The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Fluorimetry could also be a viable and more sensitive technique if the compound exhibits fluorescence. The extended aromatic system and the amino substituent may confer fluorescent properties to the molecule. An excitation wavelength would be chosen, and the emission intensity at a specific wavelength would be measured for quantification.

ParameterValue
Spectrophotometer Dual beam UV-Vis
Solvent Methanol or Ethanol (B145695)
Hypothetical λmax ~340 nm
Concentration Range for Calibration 1-20 µg/mL
Correlation Coefficient (R²) > 0.999
Table 4. Hypothetical Parameters for UV-Vis Spectrophotometric Quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. resolvemass.ca

For the qNMR analysis of this compound, a certified internal standard with a known purity and a simple NMR spectrum (e.g., maleic acid or dimethyl sulfone) is accurately weighed and mixed with a precisely weighed amount of the sample. The ¹H NMR spectrum is then recorded under quantitative conditions (e.g., long relaxation delay).

The purity of this compound can be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

I = Integral of the signal

N = Number of protons for the integrated signal

M = Molar mass

m = mass

P = Purity of the standard

ParameterCondition
Spectrometer 500 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic Anhydride
Relaxation Delay (d1) 30 s
Pulse Angle 90°
Number of Scans 16 or higher for good signal-to-noise
Table 5. Hypothetical qNMR Parameters for the Purity Determination of this compound.

By integrating a well-resolved signal of this compound (e.g., a proton on the quinoline ring) and a signal from the internal standard, the absolute purity of the compound can be determined with high accuracy and precision.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Routes

Current synthetic strategies for quinoline (B57606) derivatives often rely on classical methods that may involve harsh reaction conditions, toxic reagents, and multiple steps, leading to low atom economy. rsc.orgnih.gov Future research must prioritize the development of more efficient, environmentally benign, and sustainable synthetic routes to 4-amino-7-iodoquinoline-3-carbonitrile.

Key areas for exploration include:

Multicomponent Reactions (MCRs): Designing novel MCRs would allow for the construction of the complex quinoline scaffold in a single step from simple precursors, significantly improving efficiency and reducing waste. rsc.org Strategies like the Povarov, Gewald, or Ugi reactions could be adapted for this purpose. rsc.org

C-H Activation/Functionalization: Direct C-H functionalization strategies offer a powerful and atom-economical approach to introduce the required substituents onto a pre-formed quinoline or benzene (B151609) ring, bypassing the need for pre-functionalized starting materials. mdpi.comorganic-chemistry.org

Photocatalysis and Electrosynthesis: The use of visible light photocatalysis or electrochemical methods can enable transformations under mild conditions, often using greener solvents and avoiding harsh reagents. mdpi.com These techniques could be applied to key bond-forming or cyclization steps.

Bio-catalysis: Exploring enzymatic routes for the synthesis could offer high selectivity and sustainability, although this remains a nascent field for complex heterocyclic scaffolds.

Synthetic StrategyPotential Advantages for this compound Synthesis
Multicomponent Reactions (MCRs) Single-step synthesis, high atom economy, structural diversity. rsc.org
C-H Activation Atom-economical, reduces pre-functionalization steps. mdpi.comorganic-chemistry.org
Photocatalysis/Electrosynthesis Mild reaction conditions, sustainable energy sources. mdpi.com
Bio-catalysis High selectivity, environmentally benign.

Exploration of Undiscovered Reactivity and Novel Transformations

The unique electronic properties arising from the interplay of the electron-donating amino group and the electron-withdrawing cyano and iodo groups suggest a rich and largely unexplored reactivity profile for this compound. Future work should focus on systematically investigating the reactivity of its functional groups.

The Enaminonitrile Moiety: The vicinal amino and cyano groups form an enaminonitrile system, a versatile synthon for constructing fused heterocyclic rings. researchgate.net This moiety can be exploited in cycloaddition, condensation, and rearrangement reactions to build novel polycyclic systems with potential biological or material applications.

The Carbon-Iodine Bond: The C-I bond is a prime site for post-synthetic modification via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the late-stage introduction of a wide array of substituents at the 7-position, enabling the rapid generation of diverse compound libraries for screening.

The Quinoline Nitrogen: The reactivity of the quinoline ring nitrogen, for instance in N-oxidation or N-alkylation reactions, could be further explored to modulate the compound's electronic properties and solubility.

Advanced Computational Modeling for Complex Reactivity Prediction

Computational chemistry offers a powerful tool to predict and understand the reactivity of complex molecules, guiding experimental efforts. For this compound, advanced computational modeling could be employed to:

Predict Reaction Pathways: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the feasibility and selectivity of novel transformations, saving significant experimental time and resources.

Elucidate Electronic Structure: In-depth analysis of the molecule's frontier molecular orbitals (HOMO/LUMO) and electrostatic potential can provide insights into its regioselectivity in electrophilic and nucleophilic reactions.

Guide Catalyst Design: For metal-catalyzed transformations, computational modeling can aid in the rational design of ligands and catalysts that are specifically tailored for this substrate, enhancing reaction efficiency and selectivity.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry and automated platforms presents a significant opportunity for the synthesis of this compound and its derivatives. rsc.orgnih.gov

Enhanced Safety and Control: Flow reactors offer superior heat and mass transfer, allowing for the safe use of highly reactive intermediates and exothermic reactions that may be difficult to control in batch. nih.gov

Rapid Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (temperature, pressure, stoichiometry, residence time) to quickly identify optimal conditions. rsc.org

Telescoped Synthesis: Multiple reaction steps can be "telescoped" into a continuous sequence without the need for intermediate isolation and purification, drastically reducing synthesis time and waste. nih.gov

On-demand Production: Flow chemistry enables the on-demand synthesis of specific quantities of the compound, which is particularly advantageous for producing derivatives for screening purposes.

PlatformKey Benefits for this compound Production
Flow Chemistry Improved safety, precise control over reaction parameters, scalability. rsc.orgnih.gov
Automated Synthesis High-throughput screening of conditions, rapid library generation.
Telescoped Reactions Reduced cycle time, minimized waste, increased overall yield. nih.gov

Expanding Applications in Materials Science and Analytical Chemistry

While the focus has been on medicinal chemistry, the unique photophysical properties inherent to the quinoline scaffold suggest potential applications in other fields. rsc.org

Materials Science: The extended π-system and potential for functionalization make this compound a candidate for incorporation into organic light-emitting diodes (OLEDs), fluorescent probes, or chemosensors. rsc.org Its derivatives could exhibit interesting properties such as aggregation-induced emission or mechanofluorochromism.

Analytical Chemistry: The quinoline nitrogen and amino group can act as binding sites for metal ions. This opens the possibility of developing selective fluorescent or colorimetric sensors for the detection of specific analytes. The heavy iodine atom could also be useful as a label in certain imaging techniques.

Addressing Scalability and Cost-Efficiency in Synthesis

A major challenge for the practical application of any novel compound is the ability to produce it on a large scale in a cost-effective manner. For this compound, this requires addressing several issues:

Cost of Starting Materials: The synthesis often relies on substituted anilines or other pre-functionalized precursors which can be expensive. Developing routes that utilize cheaper, more abundant starting materials is crucial.

Purification Challenges: Chromatographic purification is often required, which is not ideal for large-scale production. Developing synthetic routes that yield the product in high purity, allowing for crystallization as the primary purification method, is a key goal.

Successfully addressing these challenges will be critical for transitioning this compound from a laboratory curiosity to a readily accessible and widely used chemical entity.

Q & A

Q. What are the common synthetic routes for 4-amino-7-iodoquinoline-3-carbonitrile, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with halogenated quinoline precursors. For example, iodination at the 7-position can be achieved via electrophilic substitution using iodine monochloride (ICl) in a polar solvent like acetonitrile under reflux. The 3-carbonitrile group is introduced through nucleophilic cyanation, often employing copper(I) cyanide (CuCN) or a palladium-catalyzed cross-coupling reaction. Key intermediates include 7-iodoquinoline derivatives and amino-protected intermediates, which are deprotected using acidic or basic conditions .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2185 cm⁻¹ and NH₂ stretches at 3355–3225 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms substitution patterns and electronic environments. For example, the aromatic proton at the 7-iodo position shows deshielding, while the amino group protons resonate as broad singlets .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .

Q. How can researchers assess the purity of this compound?

Purity is typically evaluated using HPLC (with UV detection at 254 nm) and NMR (integrating diagnostic peaks). For example, residual solvents or byproducts can be quantified via gas chromatography (GC) coupled with flame ionization detection (FID). Elemental analysis (C, H, N) is also used to confirm stoichiometric ratios .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations can model transition states and activation energies for reactions like Suzuki-Miyaura couplings. For instance, the iodine substituent’s electronegativity and steric effects influence the compound’s ability to coordinate with palladium catalysts. Computational studies may also predict regioselectivity in subsequent functionalization .

Q. What strategies resolve contradictions in reported biological activity data for halogenated quinoline derivatives?

Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Researchers should:

  • Standardize assays using controls like known kinase inhibitors.
  • Perform dose-response curves to validate IC₅₀ values.
  • Compare pharmacokinetic properties (e.g., solubility, metabolic stability) across studies .

Q. How does the iodine substituent influence the compound’s stability under environmental or experimental conditions?

The 7-iodo group increases susceptibility to photodegradation due to its high atomic radius and polarizability. Stability studies under UV light or elevated temperatures (e.g., 40–60°C) in solvents like DMSO can quantify degradation pathways. Adsorption on indoor surfaces (e.g., glass, polymers) may also alter reactivity, requiring surface-enhanced Raman spectroscopy (SERS) for analysis .

Q. What advanced methodologies optimize the yield of this compound in large-scale synthesis?

  • Flow Chemistry : Enhances heat transfer and mixing efficiency for exothermic steps like iodination.
  • Microwave-Assisted Synthesis : Reduces reaction times for cyclization steps.
  • Green Solvents : Replace toxic acetonitrile with cyclopentyl methyl ether (CPME) or ethyl lactate to improve sustainability .

Q. How can mechanistic studies elucidate the role of the amino group in metal coordination or supramolecular assembly?

X-ray crystallography of metal complexes (e.g., with Cu²⁺ or Fe³⁺) reveals binding modes, while isothermal titration calorimetry (ITC) quantifies binding affinities. The amino group’s lone pairs facilitate hydrogen bonding in crystal lattices, influencing polymorphism and solubility .

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